molecular formula C19H13ClO3 B2428160 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one CAS No. 243143-67-1

4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one

Cat. No. B2428160
M. Wt: 324.76
InChI Key: PSIQBBXCMAZYSE-UHFFFAOYSA-N
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Description

4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. The compound belongs to the class of flavonoids and has been synthesized using various methods, including the Claisen-Schmidt condensation reaction.

Scientific Research Applications

β-Amyloid Aggregation Inhibition

Research has shown the potential of benzofuran derivatives in inhibiting β-amyloid aggregation, a process associated with Alzheimer's disease. A study by Choi et al. (2003) describes the synthesis of a compound related to the query chemical, highlighting its potency as a β-amyloid aggregation inhibitor. This implies that the structural motif of 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one might be explored for similar neuroprotective applications, suggesting a possible research avenue in the development of Alzheimer's therapeutics (Choi, Seo, Son, & Kang, 2003).

Material Science and Molecular Engineering

Compounds with the benzofuran core have been utilized in material science, particularly in the development of molecular crystals with predetermined properties. Maly et al. (2007) discuss the engineering of hydrogen-bonded molecular crystals using derivatives of hexaphenylbenzene and related compounds, indicating the structural relevance of benzofuran derivatives in designing novel crystalline materials with specific functionalities. This research suggests the potential of incorporating 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one in the development of new materials for various technological applications (Maly, Gagnon, Maris, & Wuest, 2007).

Antioxidant Properties

The antioxidant capacity of benzofuran derivatives has been a subject of interest due to their potential therapeutic benefits. Zhu et al. (2011) synthesized a series of benzofuranone-typical compounds, including analysis on their antioxidant activity in solution, providing insights into the thermodynamic driving forces and mechanism of action as antioxidants. While the study does not directly involve the compound , it underscores the broader research context in which benzofuran derivatives are evaluated for their ability to act as effective antioxidants, suggesting a possible area of application for the chemical (Zhu, Zhou, Wang, Li, & Jing, 2011).

properties

IUPAC Name

4-(5-chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO3/c1-10-3-5-13-15(9-18(21)22-17(13)7-10)19-11(2)14-8-12(20)4-6-16(14)23-19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIQBBXCMAZYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one

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